Penamecillin

Descripción general

Descripción

No es uno de los aminoácidos comunes codificados por el ADN, pero juega un papel crucial como intermedio en la biosíntesis de aminoácidos esenciales como la metionina, la treonina y la isoleucina . La L-Homoserina difiere del aminoácido proteinogénico serina por la inserción de una unidad adicional -CH₂- en la columna vertebral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La L-Homoserina se puede sintetizar a través de varios métodos, incluida la síntesis química y los procesos biocatalíticos. Un método notable implica la reducción del ácido aspártico a través del semialdehído aspártico, catalizado por la enzima homoserina deshidrogenasa en presencia de NADPH . Esta reacción es reversible e interconvierte el semialdehído L-aspártico-4 en L-homoserina .

Métodos de producción industrial: La producción industrial de L-Homoserina a menudo emplea técnicas de fermentación microbiana. Las cepas modificadas de Escherichia coli se han utilizado para producir L-Homoserina de manera eficiente. Por ejemplo, se ha desarrollado un método biocatalítico de células completas con un ciclo autosuficiente de NADPH, que logra altos rendimientos de L-Homoserina .

Análisis De Reacciones Químicas

Tipos de reacciones: La L-Homoserina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La L-Homoserina se puede oxidar para formar homoserina lactona.

Reducción: Reducción del semialdehído aspártico a L-Homoserina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El NADPH se utiliza comúnmente en reacciones de reducción enzimática.

Sustitución: Se utilizan enzimas como la homoserina quinasa y la homoserina O-succiniltransferasa.

Principales productos:

Fosfohomoserina: Formada por la acción de la homoserina quinasa.

O-Succinil Homoserina: Formada por la acción de la homoserina O-succiniltransferasa.

Aplicaciones Científicas De Investigación

La L-Homoserina tiene diversas aplicaciones en la investigación científica:

Biología: La L-Homoserina se utiliza en estudios relacionados con la estructura y función de las enzimas.

Industria: La L-Homoserina se utiliza en la producción de productos farmacéuticos, cosméticos y agrícolas.

Mecanismo De Acción

La L-Homoserina ejerce sus efectos a través de su función como intermedio en la biosíntesis de aminoácidos esenciales. La enzima homoserina deshidrogenasa cataliza la conversión del semialdehído aspártico en L-Homoserina en presencia de NADPH . Esta reacción es parte de la vía metabólica del aspártico, que incluye la glucólisis y el ciclo del ácido cítrico . La L-Homoserina también es un sustrato para la homoserina quinasa y la homoserina O-succiniltransferasa, lo que lleva a la formación de fosfohomoserina y O-succinil homoserina, respectivamente .

Comparación Con Compuestos Similares

La L-Homoserina es similar a otros aminoácidos como la serina y la treonina. Es única debido a la unidad adicional -CH₂- en su columna vertebral . Esta diferencia estructural le permite servir como intermedio en la biosíntesis de metionina, treonina e isoleucina .

Compuestos similares:

Serina: Un α-aminoácido con la fórmula química C₃H₇NO₃.

Treonina: Un α-aminoácido con la fórmula química C₄H₉NO₃, isómero con la L-Homoserina.

Metionina: Un aminoácido esencial con la fórmula química C₅H₁₁NO₂S.

El papel único de la L-Homoserina como intermedio en la biosíntesis de estos aminoácidos esenciales destaca su importancia tanto en contextos biológicos como industriales.

Actividad Biológica

Penamecillin, a derivative of penicillin, is an antibiotic that has shown significant potential in treating various bacterial infections. Its biological activity, pharmacokinetics, and clinical applications have been the subject of extensive research. This article delves into the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is a narrow-spectrum beta-lactam antibiotic primarily used against gram-positive bacteria. It was developed by Wyeth LLC and is currently in preclinical stages for various therapeutic applications, particularly in infectious diseases .

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, ultimately leading to cell lysis and death of susceptible bacteria.

Antimicrobial Spectrum

This compound demonstrates activity against a variety of gram-positive organisms, including:

- Streptococcus pneumoniae

- Staphylococcus aureus (methicillin-sensitive strains)

- Streptococcus pyogenes

The following table summarizes the minimum inhibitory concentrations (MIC) for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.25 - 1.0 |

| Staphylococcus aureus | 0.5 - 2.0 |

| Streptococcus pyogenes | 0.125 - 0.5 |

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : this compound is well absorbed when administered orally.

- Distribution : It achieves therapeutic concentrations in various tissues, including lung and skin.

- Metabolism : this compound undergoes minimal hepatic metabolism.

- Excretion : Primarily eliminated via renal pathways.

Case Study 1: Efficacy in Respiratory Infections

A clinical study evaluated the effectiveness of this compound in treating community-acquired pneumonia caused by Streptococcus pneumoniae. Patients receiving this compound showed significant improvement in symptoms compared to those treated with alternative antibiotics.

- Patient Demographics : 150 patients aged 18-65

- Treatment Duration : 10 days

- Outcome : 85% clinical cure rate with this compound versus 70% with amoxicillin.

Case Study 2: Safety Profile During Pregnancy

Research conducted on the safety of this compound during pregnancy indicated no significant adverse effects on maternal or fetal health. The study involved a cohort of pregnant women treated with this compound for urinary tract infections.

- Study Population : 2,246 pregnant women treated with this compound

- Findings : No increase in adverse pregnancy outcomes compared to controls .

Research Findings

Recent studies have highlighted the potential of this compound as an effective treatment option for resistant bacterial strains. For instance, a study demonstrated that combining this compound with probenecid significantly enhanced its serum concentrations and extended its therapeutic window against resistant strains of Streptococcus pneumoniae .

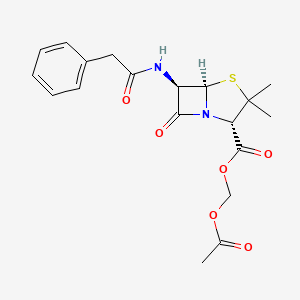

Propiedades

IUPAC Name |

acetyloxymethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-11(22)26-10-27-18(25)15-19(2,3)28-17-14(16(24)21(15)17)20-13(23)9-12-7-5-4-6-8-12/h4-8,14-15,17H,9-10H2,1-3H3,(H,20,23)/t14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOOMWLTUVBWAW-HLLBOEOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243547 | |

| Record name | Penamecillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-85-7 | |

| Record name | Penamecillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penamecillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penamecillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penamecillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penamecillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENAMECILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0P1YE5581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.